5-Epi-valiolone -

5-Epi-valiolone

Catalog Number: EVT-1597342
CAS Number:
Molecular Formula: C7H12O6
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-epi-valiolone is a member of the class of cyclitols that is valiolone in which the stererocentre at position 5 has been inverted. It has a role as a bacterial metabolite. It is a cyclitol and an alicyclic ketone.
Overview

5-Epi-valiolone is a naturally occurring compound with significant relevance in the field of biochemistry and pharmacology. It is structurally related to valiolone, which is derived from the C7 sugar phosphate, sedoheptulose 7-phosphate. This compound plays a crucial role in the biosynthesis of various aminocyclitol natural products, including validamycin and acarbose, which are important for their applications as antibiotics and antidiabetic agents.

Source

5-Epi-valiolone is primarily sourced from microbial fermentation processes, particularly involving species like Streptomyces hygroscopicus. It can also be synthesized through enzymatic reactions that convert sedoheptulose 7-phosphate into its epimerized form.

Classification

5-Epi-valiolone belongs to the class of aminocyclitols, which are cyclic sugar alcohols that contain amino groups. These compounds are characterized by their cyclic structure and their involvement in various biological processes.

Synthesis Analysis

Methods

The synthesis of 5-epi-valiolone can be achieved through both chemical and enzymatic methods. The most common approach involves the epimerization of 2-epi-5-epi-valiolone at the C-2 position, followed by dehydration to yield valienone.

  1. Chemical Synthesis:
    • The oxidative deamination of valiolamine is a well-documented method for producing valiolone, which can subsequently be converted into 5-epi-valiolone through controlled hydrolysis under mild acidic conditions .
    • Another method involves the use of specific reagents such as 3,5-di-t-butyl-1,2-benzoquinone for oxidation followed by hydrolysis using oxalic acid at a controlled pH .
  2. Enzymatic Synthesis:
    • Enzymes like transketolase and ValD have been utilized to facilitate the conversion of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone, which is then epimerized to form 5-epi-valiolone .

Technical Details

The reactions typically require careful control of pH and temperature to optimize yield and purity. For instance, maintaining a pH around 5 during hydrolysis is critical to prevent degradation of the product .

Molecular Structure Analysis

Structure

The molecular formula of 5-epi-valiolone is C7H13NO4C_7H_{13}NO_4. It features a cyclohexane ring with hydroxyl groups and an amino group attached at specific positions.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into its structure:

  • Proton NMR shows characteristic signals corresponding to the protons on the cyclohexane ring.
  • Carbon NMR indicates distinct chemical environments for each carbon atom in the molecule .
Chemical Reactions Analysis

Reactions

5-Epi-valiolone participates in several key biochemical reactions:

  1. Epimerization: The conversion from 2-epi-5-epi-valiolone to 5-epi-valiolone involves the rearrangement of stereochemistry at the C-2 position.
  2. Dehydration: Following its formation, 5-epi-valiolone can undergo dehydration to yield valienone, an important step in validamycin biosynthesis .

Technical Details

The dehydration mechanism has been studied extensively using isotopically labeled compounds to trace reaction pathways and confirm stereochemical outcomes .

Mechanism of Action

Process

The mechanism by which 5-epi-valiolone exerts its biological effects primarily involves its role as a precursor in the synthesis of bioactive compounds like validamycin and acarbose. These compounds inhibit enzymes such as alpha-glucosidase, leading to reduced glucose absorption in the intestines.

Data

Studies have shown that the conversion processes involving 5-epi-valiolone are catalyzed by specific enzymes that facilitate both epimerization and dehydration, thus playing a crucial role in metabolic pathways associated with carbohydrate metabolism .

Physical and Chemical Properties Analysis

Physical Properties

5-Epi-valiolone is typically a white crystalline solid with moderate solubility in water and organic solvents. Its melting point and boiling point vary based on purity and crystallization conditions.

Chemical Properties

The compound is stable under neutral conditions but may undergo hydrolysis or oxidation under extreme pH or temperature conditions. Its reactivity is influenced by functional groups present on its molecular structure.

Relevant data includes:

  • Melting Point: Approximately 150°C (exact values may vary).
  • Solubility: Soluble in methanol and water.
Applications

Scientific Uses

5-Epi-valiolone has several applications in scientific research:

  1. Biosynthesis Studies: It serves as a critical intermediate for studying biosynthetic pathways of aminocyclitols.
  2. Pharmaceutical Development: Its derivatives are explored for potential use as antidiabetic agents due to their ability to inhibit carbohydrate absorption.
  3. Biochemical Research: The compound is used in enzyme kinetics studies to understand mechanisms of action related to carbohydrate metabolism .
Biosynthesis and Metabolic Pathways of 5-Epi-valiolone

Precursor Substrates and Cyclization Mechanisms

Role of Sedoheptulose 7-Phosphate in C7-Cyclitol Formation

Sedoheptulose 7-phosphate (SH7P), an intermediate of the pentose phosphate pathway, serves as the universal precursor for 5-epi-valiolone biosynthesis. This C₇ sugar phosphate undergoes cyclization via intramolecular aldol condensation to form the core cyclohexane ring characteristic of C₇-cyclitols. SH7P’s linear structure provides the necessary carbon skeleton, with its C1 carbonyl and C4/C5 diol groups enabling ring closure. Isotopic labeling studies using deuterated SH7P analogs confirmed its incorporation into 2-epi-5-epi-valiolone and subsequently 5-epi-valiolone in Actinoplanes and Streptomyces species [3] [6]. In cyanobacteria, SH7P channels carbon toward photoprotective mycosporine-like amino acids (MAAs), though alternative pathways may exist in some strains [5] [6].

Catalytic Function of 2-epi-5-epi-Valiolone Synthase (EEVS) in Cyclization

EEVS, a NAD⁺- and Zn²⁺/Co²⁺-dependent enzyme, catalyzes the stereospecific conversion of SH7P to 2-epi-5-epi-valiolone (EEV). This reaction parallels the mechanism of dehydroquinate synthase (DHQS) but exhibits distinct substrate specificity and stereochemical outcomes [1] [8]. The catalytic cycle involves five sequential steps:

  • Dehydrogenation: NAD⁺-mediated oxidation at C5 of SH7P.
  • Phosphate Elimination: Formation of an enone intermediate.
  • Reduction: NADH-driven reduction of the C5 ketone.
  • Ring Opening & Rotation: Conformational change enabling aldol condensation.
  • Cyclization: Intramolecular aldol reaction forming EEV [1] [8].

Structural analyses reveal that EEVS active-site residues (e.g., Asp₂₆₈, Arg₂₇₈ in Streptomyces hygroscopicus ValA) distinguish it from DHQS and dictate product stereochemistry. Mutations at Asp₂₈₁ in S. hygroscopicus EEVS impair cyclization efficiency [1] [2].

Table 1: Key Enzymes in the Sugar Phosphate Cyclase (SPC) Superfamily Relevant to 5-Epi-valiolone Biosynthesis

EnzymeSubstrateProductKey Catalytic ResiduesBiological Role
EEVSSedoheptulose 7-P2-epi-5-epi-Valiolone (EEV)Asp₂₆₈, Arg₂₇₈ (S. hygroscopicus)Aminocyclitol antibiotics (e.g., acarbose)
DDGSSedoheptulose 7-PDesmethyl-4-deoxygadusolAla₂₆₈, Glu₂₅₄ (A. variabilis)Mycosporine-like amino acid precursors
EVSSedoheptulose 7-P2-epi-ValioloneSimilar to DHQSAlternative aminocyclitol pathways
DHQSDAHP3-DehydroquinateAsn₂₆₈, His₂₇₅ (A. nidulans)Shikimate pathway (aromatic amino acids)

Adapted from Asamizu et al. (2012) and Singh et al. (2017) [1] [2]

Epimerization and Downstream Modifications

Enzymatic Conversion of 2-epi-5-epi-Valiolone to 5-Epi-valiolone

The epimerization of EEV at C2 to yield 5-epi-valiolone is catalyzed by specific epimerases, a critical branch point in aminocyclitol biosynthesis. In Actinoplanes sp. SE50/110 (acarbose producer), the enzyme AcbO (a member of the vicinal oxygen chelate superfamily) epimerizes 2-epi-5-epi-valiolone-7-phosphate to 5-epi-valiolone-7-phosphate [7] [9]. Structural analysis confirms that AcbO acts strictly on the phosphorylated intermediate, not the free cyclitol. This epimerization likely proceeds via a keto-enol tautomerization mechanism rather than direct hydride transfer [9]. In Streptomyces hygroscopicus (validamycin producer), the epimerase ValD performs an analogous function but on the non-phosphorylated EEV, highlighting pathway-specific variations [8].

Dehydration and Formation of Validienamine Derivatives

5-epi-Valiolone undergoes dehydration between C5/C6 to form the unsaturated core of bioactive derivatives:

  • In validamycin biosynthesis, 5-epi-valiolone is dehydrated to valienone via a syn elimination mechanism, as demonstrated by incorporation of 6α- and 6β-monodeuterated 5-epi-valiolone analogs in S. hygroscopicus [3]. The dehydratase remains unidentified but requires no cofactors.
  • Valienone is subsequently phosphorylated by the kinase ValC to yield valienone-7-phosphate, priming it for transamination and glycosylation [8].
  • In acarbose biosynthesis, 5-epi-valiolone-7-phosphate is reduced to 5-epi-valiolol-7-phosphate (catalyzed by AcbL), though downstream steps to valienamine remain enzymatically uncharacterized [9] [10].

Table 2: Key Downstream Metabolites Derived from 5-Epi-valiolone

IntermediateModifying EnzymeProductNatural ProductBiological Activity
5-epi-ValioloneDehydratase (unid.)ValienoneValidamycin ATrehalase inhibitor (antifungal)
ValienoneValC kinaseValienone-7-phosphateValidamycin APrecursor for transamination
5-epi-Valiolone-7-phosphateAcbL reductase5-epi-Valiolol-7-phosphateAcarboseProposed intermediate
Valienamine derivativesGlycosyltransferasesPseudo-oligosaccharidesAcarviostatins, Adiposinsα-Glucosidase inhibition

Data synthesized from Lee et al. (2003) and Mahmud (2003) [3] [9]

Comparative Analysis of Biosynthetic Pathways Across Species

Actinobacteria and Streptomyces spp. Pathways

Actinobacterial pathways converge at EEV but diverge in post-cyclization modifications:

  • Acarbose Producers (Actinoplanes sp.): The gene cluster (acb) encodes EEVS (AcbC), kinase (AcbM), epimerase (AcbO), and reductase (AcbL). 5-epi-Valiolol-7-phosphate is the last characterized intermediate before valienamine formation. The acb cluster includes glycosyltransferases for pseudo-oligosaccharide assembly [7] [10].
  • Validamycin Producers (S. hygroscopicus): The val cluster features EEVS (ValA), epimerase (ValD), kinase (ValC), but lacks AcbL homologs. Dehydration precedes phosphorylation, contrasting with acarbose biosynthesis [3] [8].
  • Alternative Pathways: Actinosynnema mirum utilizes 2-epi-valiolone synthase (EVS) instead of EEVS, generating 2-epi-valiolone as the initial cyclitol, which undergoes distinct modifications to validoxylamine A [8] [10].

Cyanobacterial Pathways and Photoprotective Metabolite Synthesis

Cyanobacteria repurpose EEV/5-epi-valiolone derivatives for UV protection:

  • Classic Pathway: SH7P is cyclized by desmethyl-4-deoxygadusol synthase (DDGS), a close EEVS homolog, to yield desmethyl-4-deoxygadusol (precursor of MAAs like shinorine and porphyra-334). DDGS active sites (e.g., Ala₂₆₈ in Anabaena variabilis Ava_3858) favor dehydration over epimerization [2] [5].
  • Gene Cluster Architecture: Canonical MAA clusters (mysABC) encode DDGS (MysA), O-methyltransferase (MysB), and ATP-grasp ligase (MysC). Strains like Nodularia spumigena CENA596 with intact mys clusters produce MAAs constitutively, whereas fragmented clusters (e.g., Brasilonema spp.) yield trace MAAs or none [5].
  • Physiological Regulation: In Anabaena variabilis, EEVS deletion mutants (ΔevaA) exhibit impaired phycobilisome composition under mixotrophic conditions, suggesting a link between cyclitol metabolism and photosynthesis regulation [4] [6].

Table 3: Comparative Biosynthetic Gene Clusters Across Species

OrganismGene ClusterCore EnzymesKey MetaboliteFunction
Actinoplanes sp. SE50/110acbEEVS (AcbC), Kinase (AcbM), Epimerase (AcbO)Acarboseα-Glucosidase inhibitor
S. hygroscopicusvalEEVS (ValA), Epimerase (ValD), Kinase (ValC)Validamycin AAntifungal (trehalase inhibitor)
Anabaena variabilis ATCC 29413mysDDGS (MysA), O-MT (MysB), Ligase (MysC)ShinorineUV sunscreen (MAA)
Nodularia spumigena CENA596mysABCDDDGS, O-MT, ATP-grasp ligase, D-Ala ligasePorphyra-334, ShinorineConstitutive MAA production
A. mirum DSM 43827vldEVS, Epimerase, DehydrataseValidoxylamine ATrehalase inhibitor

Data derived from Singh et al. (2017) and Waditee-Sirisattha et al. (2018) [2] [5]

Compound Glossary

  • 5-epi-Valiolone: C₇-cyclitol intermediate formed by C2-epimerization of 2-epi-5-epi-valiolone.
  • 2-epi-5-epi-Valiolone (EEV): Initial cyclization product of sedoheptulose 7-phosphate catalyzed by EEVS.
  • Sedoheptulose 7-phosphate (SH7P): C₇ sugar phosphate precursor of C₇-cyclitols.
  • Valienone: Dehydrated derivative of 5-epi-valiolone; precursor to valienamine.
  • Desmethyl-4-deoxygadusol: MAA precursor synthesized by DDGS in cyanobacteria.
  • 2-epi-5-epi-Valiolone synthase (EEVS): Cyclase converting SH7P to EEV.
  • Desmethyl-4-deoxygadusol synthase (DDGS): Cyclase converting SH7P to desmethyl-4-deoxygadusol.
  • 2-epi-Valiolone synthase (EVS): Alternative cyclase producing 2-epi-valiolone.

Properties

Product Name

5-Epi-valiolone

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5+,6-,7+/m0/s1

InChI Key

JCZFNXYQGNLHDQ-BNHYGAARSA-N

Synonyms

5-epi-(6-(2)H2)valiolone
5-epi-valiolone

Canonical SMILES

C1C(=O)C(C(C(C1(CO)O)O)O)O

Isomeric SMILES

C1C(=O)[C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O

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